2-Bromo-5-(trifluoromethoxymethyl)pyridine
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Overview
Description
2-Bromo-5-(trifluoromethoxymethyl)pyridine is an organic compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethoxymethyl groups in its structure makes it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethoxymethyl)pyridine typically involves the bromination of 5-(trifluoromethoxymethyl)pyridine. One common method includes the reaction of 5-(trifluoromethoxymethyl)pyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile or coupling partner. For example, in a Suzuki-Miyaura coupling reaction with phenylboronic acid, the product would be 2-phenyl-5-(trifluoromethoxymethyl)pyridine .
Scientific Research Applications
2-Bromo-5-(trifluoromethoxymethyl)pyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of various complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxymethyl)pyridine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or coupling partners. The trifluoromethoxymethyl group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-chloropyridine
Uniqueness
2-Bromo-5-(trifluoromethoxymethyl)pyridine is unique due to the presence of the trifluoromethoxymethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
2-bromo-5-(trifluoromethoxymethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)4-13-7(9,10)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLNXSDNMUXLLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1COC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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